Calcium bis(4-aminobutyrate)
Description
Historical Perspectives on GABA Salt Research and Related Compounds
The journey into understanding the significance of GABA and its salts began in the mid-20th century. Initially identified in plants, GABA was later discovered to be a major inhibitory neurotransmitter in the mammalian central nervous system (CNS). nih.gov This discovery was a landmark in neuroscience, fundamentally altering the understanding of brain function.
Early research focused on elucidating the metabolic pathway of GABA, its synthesis from glutamate (B1630785), and its degradation. nih.gov The identification of GABAergic neurons and receptors (GABA-A and GABA-B) further solidified its importance in regulating neuronal excitability. nih.govnih.gov
The study of GABA salts, in a general sense, has been implicitly part of this broader research. The use of various salt forms is a common practice in pharmacology and biochemistry to improve the solubility, stability, and delivery of active compounds. However, specific investigations into the unique properties or effects of the calcium salt of GABA, Calcium bis(4-aminobutyrate), are not extensively reported.
Rationale for Investigating Calcium bis(4-aminobutyrate) as a Model Compound in Chemical Biology and Neuroscience
The theoretical rationale for investigating Calcium bis(4-aminobutyrate) stems from the individual roles of its components. GABA is the primary inhibitory neurotransmitter in the CNS, and calcium ions are critical for a vast array of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. nih.govacs.org
A compound that delivers both GABA and calcium could theoretically be a tool to study the interplay between GABAergic signaling and calcium-dependent pathways. For instance, it could be hypothesized to modulate neuronal excitability not only by activating GABA receptors but also by influencing intracellular calcium concentrations.
However, a thorough review of published research does not yield specific studies that have utilized Calcium bis(4-aminobutyrate) for this purpose. Research on the interplay between GABA and calcium typically involves the application of GABA or its agonists alongside methods to manipulate or measure calcium levels independently, rather than using a single compound that contains both. acs.org The influence of various chloride and calcium salts on GABA accumulation has been noted in plant biochemistry, but this is a different context from its use as a model compound in neuroscience. maxapress.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
70582-09-1 |
|---|---|
Molecular Formula |
C8H16CaN2O4 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
calcium;4-aminobutanoate |
InChI |
InChI=1S/2C4H9NO2.Ca/c2*5-3-1-2-4(6)7;/h2*1-3,5H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
CZHUUMMBFBPPSX-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])CN.C(CC(=O)[O-])CN.[Ca+2] |
Canonical SMILES |
C(CC(=O)[O-])CN.C(CC(=O)[O-])CN.[Ca+2] |
Other CAS No. |
70582-09-1 |
Related CAS |
56-12-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of Calcium Bis 4 Aminobutyrate
Strategies for High-Purity Synthesis of Calcium bis(4-aminobutyrate)
The primary route for the synthesis of Calcium bis(4-aminobutyrate) involves the neutralization reaction between 4-aminobutyric acid and a suitable calcium base, such as calcium hydroxide (B78521) or calcium oxide. The goal is to achieve a complete reaction with minimal side products, facilitating easier purification.
The formation of Calcium bis(4-aminobutyrate) is typically achieved through a precipitation reaction in an aqueous solution. The process generally involves dissolving 4-aminobutyric acid in water and then adding a stoichiometric amount of a calcium source, such as a slurry of calcium hydroxide. The reaction can be represented as:
2 C₄H₉NO₂ (4-aminobutyric acid) + Ca(OH)₂ (calcium hydroxide) → Ca(C₄H₈NO₂)₂ (Calcium bis(4-aminobutyrate)) + 2 H₂O
Upon completion of the reaction, the product is often isolated by crystallization. Cooling the reaction mixture or adding a less polar solvent (an antisolvent) can induce crystallization. The choice of solvent and the rate of cooling are critical factors that influence the crystal size and purity. For instance, slow cooling tends to produce larger and purer crystals.
To maximize the yield and purity of Calcium bis(4-aminobutyrate), several reaction parameters must be carefully controlled.
pH: The pH of the reaction mixture is a crucial parameter. The reaction is a neutralization process, and maintaining a slightly alkaline pH can ensure the complete deprotonation of the carboxylic acid group of GABA, driving the reaction to completion. However, excessively high pH should be avoided to prevent potential side reactions.
Temperature: The reaction temperature can influence the reaction rate and the solubility of the product. While elevated temperatures can increase the reaction rate, they might also lead to the degradation of the product or the formation of impurities. A moderate temperature range is generally preferred.
Solvent Systems: Water is the most common solvent for this reaction due to the high solubility of the reactants. The purity of the water is important to avoid the introduction of contaminating ions. In some cases, a mixed solvent system might be employed to control the solubility and facilitate crystallization.
Table 1: Illustrative Reaction Conditions for the Synthesis of Calcium bis(4-aminobutyrate)
| Parameter | Optimized Value/Range | Rationale |
| Molar Ratio (GABA:Ca(OH)₂) | 2:1 | Ensures complete reaction to form the bis salt. |
| pH | 8.0 - 9.0 | Promotes complete deprotonation of GABA while minimizing side reactions. |
| Temperature | 40 - 60 °C | Balances reaction rate and product stability. |
| Solvent | Deionized Water | Good solubility for reactants and a clean reaction medium. |
| Reaction Time | 2 - 4 hours | Allows for the reaction to proceed to completion. |
This table presents a set of generally accepted starting parameters for the synthesis, which may require further optimization based on specific laboratory conditions and desired product specifications.
While the direct neutralization reaction is the most straightforward method for preparing Calcium bis(4-aminobutyrate), research into novel synthetic pathways is ongoing, particularly for the creation of derivatives and analogues. These efforts aim to modify the properties of the parent compound. For instance, esterification of the carboxylate group or substitution on the amino group of GABA prior to salt formation could lead to novel calcium salts with altered characteristics. However, specific literature on the derivatization of Calcium bis(4-aminobutyrate) itself is limited. The focus remains primarily on the synthesis and modification of GABA and its various other derivatives.
Advanced Purification and Isolation Procedures
Achieving high purity of Calcium bis(4-aminobutyrate) necessitates the removal of unreacted starting materials, by-products, and other impurities. A combination of chromatographic and crystallization techniques is often employed.
Ion-exchange chromatography (IEC) is a powerful technique for purifying ionic compounds like Calcium bis(4-aminobutyrate). conductscience.com This method separates molecules based on their net charge. conductscience.com In a typical scenario, a cation-exchange resin could be used. The crude Calcium bis(4-aminobutyrate) solution is passed through the column. The Ca²⁺ ions will bind to the negatively charged resin, while any unreacted anionic or neutral impurities will pass through. The bound calcium can then be selectively eluted using a solution with a higher concentration of another cation or by changing the pH.
Table 2: General Parameters for Ion-Exchange Chromatography Purification
| Parameter | Description |
| Stationary Phase | Strong acid cation-exchange resin (e.g., Sulfonated polystyrene) |
| Mobile Phase (Loading) | Aqueous solution of crude Calcium bis(4-aminobutyrate) |
| Mobile Phase (Elution) | Aqueous solution of a salt (e.g., NaCl) or a dilute acid |
| Detection | Conductivity or specific ion detection |
This table provides a general outline for an ion-exchange chromatography process for purification.
Recrystallization is a fundamental technique for purifying solid compounds. The crude Calcium bis(4-aminobutyrate) is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For Calcium bis(4-aminobutyrate), water or a mixture of water and a water-miscible organic solvent like ethanol (B145695) could be effective.
After recrystallization, the crystals are collected by filtration and washed with a small amount of cold solvent to remove any remaining mother liquor. The final step is drying the crystals to remove any residual solvent. This is typically done under vacuum at a moderate temperature to prevent decomposition of the compound. The drying process is continued until a constant weight is achieved, indicating that all the solvent has been removed.
Purity Assessment and Contaminant Profiling in Research-Grade Preparations
The synthesis of Calcium bis(4-aminobutyrate) can be achieved through the reaction of 4-aminobutyric acid (GABA) with a calcium base, such as calcium hydroxide. One patented method for the synthesis of GABA involves the hydrolysis of pyrrolidone using concentrated sulfuric acid, followed by neutralization with calcium hydroxide. This neutralization step results in the in-situ formation of Calcium bis(4-aminobutyrate). Subsequent processing, including filtration, concentration, and crystallization, is then performed to isolate the target compound.
Potential impurities in the final product can originate from various sources, including unreacted starting materials, by-products of the synthesis, and contaminants present in the reagents or solvents. A thorough purity assessment, therefore, involves the use of sensitive analytical methods to detect and quantify these impurities.
Spectroscopic and Chromatographic Methods for Purity Verification
A multi-faceted analytical approach is essential for the comprehensive purity verification of Calcium bis(4-aminobutyrate). This typically involves the use of spectroscopic methods for structural confirmation and the application of chromatographic techniques for the separation and quantification of the main component and any impurities.
Spectroscopic Methods:
| Proton (¹H) | Expected Chemical Shift (ppm) in D₂O |
| H₂N-CH₂ - | ~3.0 |
| -CH₂ -CH₂- | ~1.9 |
| -CH₂ -COO⁻ | ~2.3 |
Note: Expected chemical shifts are based on 4-aminobutyric acid and may vary slightly in the calcium salt form.
| Carbon (¹³C) | Expected Chemical Shift (ppm) in D₂O |
| H₂N-C H₂- | ~40 |
| -C H₂-CH₂- | ~25 |
| -C H₂-COO⁻ | ~35 |
| -C OO⁻ | ~182 |
Note: Expected chemical shifts are based on 4-aminobutyric acid and may vary slightly in the calcium salt form.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the 4-aminobutyrate anion and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for analyzing this type of compound. The mass spectrum would be expected to show a prominent peak corresponding to the [M-H]⁻ ion of 4-aminobutyric acid at m/z 102.05. The presence of the calcium ion could be confirmed by techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Calcium bis(4-aminobutyrate) and for quantifying any impurities. A reversed-phase HPLC method with UV detection is commonly used for the analysis of amino acids and their derivatives. Since 4-aminobutyric acid lacks a strong chromophore, pre-column derivatization with a UV-active agent is often necessary to enhance detection sensitivity. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) method can be employed for the direct analysis of the underivatized compound.
A typical HPLC analysis would involve the separation of the sample on a suitable column, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.
Illustrative HPLC Method Parameters for Amino Acid Analysis:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of aqueous buffer and acetonitrile (B52724) |
| Detection | UV-Vis or Fluorescence (post-derivatization) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Contaminant Profiling:
The identification of potential contaminants is a crucial aspect of purity assessment. Based on the synthetic route, potential impurities in research-grade Calcium bis(4-aminobutyrate) could include:
Unreacted 4-aminobutyric acid: Incomplete reaction would lead to the presence of the free amino acid.
Residual pyrrolidone: If the hydrolysis of the starting material is incomplete, residual pyrrolidone may be present.
Inorganic salts: The use of sulfuric acid and calcium hydroxide can lead to the presence of residual sulfate (B86663) and other inorganic ions.
By-products of side reactions: Depending on the reaction conditions, other related organic impurities might be formed.
The presence and identity of these impurities can be confirmed by comparing their retention times in the HPLC chromatogram with those of authentic reference standards. For unknown impurities, techniques such as LC-MS/MS can be used for structural elucidation.
Advanced Structural Elucidation and Spectroscopic Analysis
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD study of Calcium bis(4-aminobutyrate) would provide definitive information on its solid-state structure.
Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy probes the energy of molecular vibrations. It is a powerful tool for identifying functional groups and analyzing the bonding environment within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Detailed Band Assignment and Molecular VibrationsAn FT-IR spectrum of Calcium bis(4-aminobutyrate) would display absorption bands corresponding to the vibrational modes of its functional groups. A detailed analysis would involve assigning these bands to specific molecular motions. Key expected vibrations would include:
N-H stretching: From the ammonium (B1175870) group (-NH₃⁺), typically appearing as a broad band in the 3300-2500 cm⁻¹ region.
C-H stretching: From the methylene (B1212753) groups (-CH₂-) of the butyrate (B1204436) chain, usually found between 3000 and 2850 cm⁻¹.
C=O stretching (carboxylate): The coordination of the carboxylate group to the calcium ion would significantly influence the position of its characteristic stretching bands. Instead of the single C=O stretch of a carboxylic acid, two distinct bands for the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching of the carboxylate anion would be expected, typically around 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The separation between these two wavenumbers (Δν) can provide information about the coordination mode of the carboxylate group to the metal ion.
N-H bending: Vibrations from the ammonium group would appear in the 1600-1500 cm⁻¹ range.
C-N stretching: Expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Ca-O stretching: Low-frequency vibrations corresponding to the calcium-oxygen bonds would be expected below 400 cm⁻¹.
Without experimental data, a precise band assignment table cannot be generated.
Raman Spectroscopy: Lattice Vibrations and Molecular Dynamics
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding. In the solid state, Raman spectra of Calcium bis(4-aminobutyrate) would reveal information about both the internal vibrations of the 4-aminobutyrate anion and the lattice vibrations of the crystal structure.
The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is particularly informative for studying lattice dynamics. aps.org These vibrations involve the collective motions of the calcium cations and 4-aminobutyrate anions as units within the crystal lattice. aps.org Analysis of these phonon modes can provide insights into the symmetry of the crystal, the strength of the intermolecular interactions, and potential phase transitions. The vibrations involving the Ca-O bonds, originating from the coordination of the calcium ion with the carboxylate groups of the anions, would also be expected in this region.
Molecular dynamics in the solid state can be inferred from the temperature dependence of the Raman peak positions and widths. As temperature increases, anharmonic effects can lead to peak broadening and shifts, providing information on the dynamic disorder within the crystal.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~2900-3000 | C-H stretching vibrations of the alkyl chain |
| ~1650-1750 | Amide I band (related to collagen secondary structure) nih.gov |
| ~1400-1450 | Symmetric COO⁻ stretching |
| ~1200-1300 | CH₂ wagging and twisting modes |
| ~960 | Phosphate band (characteristic of carbonated apatites) nih.gov |
| ~800-900 | C-C stretching and C-N stretching |
| Below 400 | Lattice vibrations (Ca-O interactions, collective modes) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in both the solid and solution states by probing the magnetic properties of atomic nuclei.
Solid-state NMR (ssNMR) provides detailed information about the local environment of atoms in a crystalline or amorphous solid.
¹³C ssNMR: The ¹³C ssNMR spectrum of Calcium bis(4-aminobutyrate) would exhibit distinct signals for each chemically inequivalent carbon atom in the 4-aminobutyrate anion. The chemical shifts are highly sensitive to the local conformation and packing in the crystal lattice. For instance, the carbonyl carbon of the carboxylate group would resonate at a characteristic downfield shift. The resolution of ¹³C ssNMR spectra can be significantly enhanced by reducing anisotropic bulk magnetic susceptibility broadening. rsc.org
¹H ssNMR: While ¹H ssNMR spectra can be complicated by strong dipolar couplings, advanced techniques can provide information on proton proximities and hydrogen bonding within the crystal structure.
⁴³Ca ssNMR: Direct observation of the calcium cation is possible through ⁴³Ca ssNMR. However, this technique is challenging due to the low natural abundance (0.135%) and the quadrupolar nature of the ⁴³Ca nucleus. rsc.org Despite these difficulties, ⁴³Ca ssNMR can provide unique insights into the coordination environment of the calcium ion, including the number of coordinating oxygen atoms and the symmetry of the coordination sphere. nih.govacs.org The chemical shift and quadrupolar coupling constant are sensitive parameters that reflect the local structure around the calcium ion. rsc.orgnih.gov The application of ⁴³Ca solid-state NMR has been demonstrated in the study of bone and other calcium-containing materials. nih.govjohnshopkins.edu
A table of predicted ¹³C solid-state NMR chemical shifts for the 4-aminobutyrate anion is provided below, based on typical values for similar functional groups in solid-state peptides and amino acids. illinois.edunih.gov
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COO⁻) | 175 - 185 |
| C2 | 30 - 40 |
| C3 | 20 - 30 |
| C4 (CH₂-N) | 40 - 50 |
In solution, NMR spectroscopy provides information about the average conformation and dynamics of a molecule. For Calcium bis(4-aminobutyrate), the 4-aminobutyrate anion can adopt various conformations through rotation around its single bonds. nih.gov
¹H and ¹³C NMR spectra in a suitable solvent (e.g., D₂O) would show sharp signals, and their chemical shifts and coupling constants can be used to determine the preferred conformation of the anion in solution. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to assign all the proton and carbon signals unambiguously.
The conformation of the 4-aminobutyrate anion is of interest as it is the conjugate base of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. mdpi.com Studies on GABA and its derivatives have shown that they exist in equilibrium between different staggered conformations in solution. nih.gov The presence of the calcium counterion in solution is not expected to significantly alter the covalent structure of the 4-aminobutyrate anion, but it may influence its conformational preferences through ion-pairing interactions.
Based on available data for gamma-aminobutyric acid in D₂O, the following ¹³C NMR chemical shifts can be expected.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) in D₂O |
| C1 (COO⁻) | ~182 |
| C2 | ~36 |
| C3 | ~25 |
| C4 (CH₂-N) | ~41 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For Calcium bis(4-aminobutyrate), HRMS would confirm the elemental composition by providing a highly accurate mass measurement. The analysis would likely be performed on the 4-aminobutyrate anion after dissociation from the calcium ion in the ion source. The monoisotopic molecular weight of 4-aminobutanoic acid is 103.063328537 u. foodb.ca
The high resolution of HRMS allows for the observation of the isotopic pattern of a molecular ion, which arises from the natural abundance of isotopes for each element in the molecule. longdom.org The isotopic pattern for the [C₄H₈NO₂]⁻ ion (the deprotonated 4-aminobutanoic acid) would be dominated by the major peak corresponding to the monoisotopic mass. Smaller peaks corresponding to the presence of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes would also be observed. The relative intensities of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental formula.
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁴N | 99.63 |
| ¹⁵N | 0.37 |
| ¹⁶O | 99.76 |
| ¹⁷O | 0.04 |
| ¹⁸O | 0.20 |
| ⁴⁰Ca | 96.941 |
| ⁴²Ca | 0.647 |
| ⁴³Ca | 0.135 |
| ⁴⁴Ca | 2.086 |
| ⁴⁶Ca | 0.004 |
| ⁴⁸Ca | 0.187 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). unito.it The fragmentation pattern is characteristic of the structure of the precursor ion and can be used for its unambiguous identification. chemguide.co.uk
For the 4-aminobutyrate anion, common fragmentation pathways would involve the loss of small neutral molecules such as H₂O, CO, and NH₃. nih.gov The fragmentation of protonated amino acids often involves the loss of water and carbon monoxide. nih.gov A sensitive and reliable method for the determination of gamma-aminobutyric acid has been developed based on capillary liquid chromatography/tandem mass spectrometry (MS/MS). researchgate.net
A plausible fragmentation table for the protonated 4-aminobutanoic acid [M+H]⁺ is presented below, based on general fragmentation patterns of amino acids. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 104.071 | 86.060 | H₂O |
| 104.071 | 58.065 | H₂O + CO |
| 104.071 | 87.055 | NH₃ |
Computational Chemistry and Theoretical Modeling of Calcium Bis 4 Aminobutyrate
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Calcium bis(4-aminobutyrate), DFT calculations can elucidate the nature of the ionic bond between the calcium cation and the carboxylate groups of the two 4-aminobutyrate ligands, as well as the intramolecular interactions that govern its structure and reactivity.
DFT calculations are instrumental in characterizing the electronic landscape of Calcium bis(4-aminobutyrate). The primary interaction is the ionic bond between the divalent calcium ion (Ca²⁺) and the negatively charged carboxylate groups (-COO⁻) of the two 4-aminobutyrate anions. Studies on similar calcium-carboxylate systems show that this interaction involves a significant charge transfer from the carboxylate oxygens to the calcium ion. nih.govacs.org
The distribution of electron density across the molecule can be quantified using various population analysis schemes. Natural Bond Orbital (NBO) analysis, for instance, reveals the nature of the Ca-O bonds, which are expected to be highly ionic. The charge distribution within the 4-aminobutyrate ligand itself is characterized by a high negative charge localized on the oxygen atoms of the carboxylate group and a positive charge on the ammonium (B1175870) group (-NH₃⁺), reflecting its zwitterionic character in neutral solutions.
Table 4.1: Representative Calculated Atomic Charges for 4-Aminobutyrate Anion
| Atom | Charge (e) | Method |
|---|---|---|
| O (carboxylate) | -0.85 | Mulliken |
| C (carboxylate) | +0.75 | Mulliken |
| N (ammonium) | -0.50 | Mulliken |
| O (carboxylate) | -0.80 | CHELPG |
| C (carboxylate) | +0.30 | CHELPG |
| N (ammonium) | -0.90 | CHELPG |
Note: These values are illustrative, based on typical DFT calculations of amino acids, and can vary depending on the specific computational method and basis set used.
The 4-aminobutyrate ligand possesses significant conformational flexibility due to the rotation around its single bonds. In its zwitterionic form, it is known to exist in both "closed" and "open" conformations. aip.org Ab initio metadynamics simulations have shown that while a single closed form exists, there are multiple open conformers that can be equally or more stable. aip.org
In the gas phase, intramolecular hydrogen bonding between the ammonium and carboxylate groups can stabilize folded or "closed" conformations. In a solution, particularly in water, the interactions with solvent molecules become dominant. The polar solvent molecules can effectively shield the charged groups, leading to a greater population of extended or "open" conformations. aip.org DFT calculations can map the potential energy surface of the molecule, identifying the stable conformers and the energy barriers for interconversion between them.
Table 4.2: Relative Energies of GABA Zwitterion Conformers in Water
| Conformer | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| C1 | Closed | 0.00 |
| C2 | Open/Extended 1 | -0.25 |
| C3 | Open/Extended 2 | +0.50 |
| C4 | Open/Folded | +1.20 |
Source: Adapted from ab initio metadynamics simulation data. aip.org The relative energies indicate that multiple conformations are accessible at room temperature.
DFT calculations can predict the vibrational frequencies of Calcium bis(4-aminobutyrate), which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the computed geometry and provide a detailed assignment of the observed spectral bands. nih.gov
Key vibrational modes for this compound include the symmetric and asymmetric stretches of the carboxylate group (COO⁻), which are sensitive to the coordination with the calcium ion. DFT studies on various carboxylate salts show these bands typically appear in the 1610-1550 cm⁻¹ (asymmetric) and 1440-1360 cm⁻¹ (symmetric) regions. acs.orgnih.gov The N-H stretching vibrations of the ammonium group are also characteristic, typically appearing as a broad band above 3000 cm⁻¹. The accuracy of the calculated frequencies can be improved by applying a scaling factor to account for anharmonicity and limitations in the theoretical model. nih.gov
Table 4.3: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| -COO⁻ | Asymmetric Stretch | ~1580 |
| -COO⁻ | Symmetric Stretch | ~1410 |
| -NH₃⁺ | Asymmetric Stretch | ~3150 |
| -NH₃⁺ | Symmetric Stretch | ~3050 |
| C-N | Stretch | ~1040 |
| C-C | Stretch | ~850-1100 |
Note: These are typical frequency ranges derived from DFT calculations on related molecules. mdpi.com
To accurately model Calcium bis(4-aminobutyrate) in a realistic environment, the effect of the solvent must be considered. This can be done using either implicit or explicit solvation models.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous dielectric medium. These models are computationally efficient and are effective for calculating solvation free energies and modeling how the bulk solvent affects the conformational preferences and electronic structure of the solute.
Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included in the quantum chemical calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the ammonium/carboxylate groups and water, and the coordination of water molecules within the first solvation shell of the calcium ion. rsc.org DFT studies combined with molecular dynamics have shown that the Ca²⁺ ion in water typically has a first solvation shell composed of 6 to 10 water molecules. nih.govresearchgate.net
DFT calculations can quantify the interaction energy between the calcium ion and the carboxylate ligands, which is a balance between the strong electrostatic attraction and the repulsion between the carboxylate groups. nih.govacs.org The electronic nature of the ligand is a primary determinant of the interaction energy. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For Calcium bis(4-aminobutyrate), MD simulations are invaluable for understanding its conformational flexibility and its interactions within a solvent environment on a nanosecond to microsecond timescale.
MD simulations performed in a simulated box of solvent (e.g., water) can reveal the dynamic behavior of Calcium bis(4-aminobutyrate). These simulations show how the flexible 4-aminobutyrate chains move and fold, and how the calcium ion interacts with the carboxylate groups and the surrounding solvent molecules. nih.govnih.gov
In an aqueous environment, the simulations would track the formation and breaking of hydrogen bonds between the solute's functional groups and water. The structure of the water around the ions can be analyzed using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. MD simulations of Ca²⁺ in water reveal a well-defined first solvation shell, with the local ordering of water molecules extending to a second shell. arxiv.org The dynamics of water molecules within this hydration shell are significantly slower than in bulk water. nih.gov
Table 4.4: Typical Parameters for an MD Simulation of Calcium bis(4-aminobutyrate) in Water
| Parameter | Value/Description |
|---|---|
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P, SPC/E |
| System Size | ~5000 atoms (1 ion pair + ~1600 water molecules) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 - 1000 ns |
| Time Step | 2 fs |
Note: These parameters represent a typical setup for simulating a small molecule in aqueous solution.
Ion Solvation and Hydration Shell Characterization
In an aqueous solution, Calcium bis(4-aminobutyrate) dissociates into a calcium ion (Ca²⁺) and two 4-aminobutyrate anions. The interactions of these ions with the surrounding water molecules are critical for the compound's solubility, stability, and bioavailability.
The solvation of the Ca²⁺ ion is a well-studied phenomenon. As a divalent cation, Ca²⁺ exerts a strong electrostatic field, causing the surrounding polar water molecules to form ordered structures known as hydration shells or spheres. wikipedia.org The oxygen atoms of the water molecules, being electronegative, orient themselves towards the positively charged calcium ion. wikipedia.org The first hydration shell is the most structured, containing water molecules directly coordinated with the ion. Molecular dynamics simulations indicate that the number of water molecules in this first shell, known as the coordination number, can fluctuate but is typically around six to eight for Ca²⁺, forming a distorted octahedral or square antiprismatic geometry. frontiersin.orgnih.gov The average distance between the Ca²⁺ ion and the oxygen atoms of the water molecules in this primary shell is approximately 2.38 to 2.52 Å. frontiersin.orgnih.gov Beyond this, a more loosely arranged second hydration shell exists, where water molecules are influenced by the primary shell and the bulk solvent. nih.govnih.gov
The 4-aminobutyrate anion possesses both a negatively charged carboxylate group (-COO⁻) and a positively charged amino group (-NH₃⁺) at physiological pH, making it a zwitterion. The carboxylate group interacts with the electropositive hydrogen atoms of water molecules, while the amino group interacts with the electronegative oxygen atoms, each forming its own hydration structure. Computational studies on similar small organic ions show that these interactions are crucial for stabilizing the ion in solution.
The characterization of these hydration shells is essential for understanding how the ions might interact with biological targets, as the removal of water molecules from the shell is often an energetically significant step in the binding process.
| Parameter | Calcium Ion (Ca²⁺) | Source(s) |
| Typical Coordination Number | 6 - 8 | frontiersin.orgnih.gov |
| First Shell Ca-O Distance | ~2.38 - 2.52 Å | frontiersin.orgnih.gov |
| First Shell Geometry | Distorted Octahedral / Square Antiprism | frontiersin.org |
| Hydration Dynamics | Water exchange between the first shell and bulk solvent is a dynamic process, though slower than for monovalent cations. | nih.gov |
In Silico Ligand-Receptor Docking and Mechanistic Binding Predictions
In silico docking simulations are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. These models are invaluable for hypothesizing the binding modes and potential biological targets of compounds like Calcium bis(4-aminobutyrate).
The 4-aminobutyrate component of the compound is identical to the endogenous neurotransmitter γ-aminobutyric acid (GABA). nih.gov Therefore, its interactions are modeled based on the known binding of GABA to its receptors, primarily GABA-A and GABA-B. nih.gov
GABA-A Receptors: These are ligand-gated ion channels. nih.gov Homology models based on related crystal structures show that the GABA binding site is located at the interface between the α and β subunits of the receptor's extracellular domain. Docking studies with GABA and its agonists reveal that binding is stabilized by a combination of electrostatic interactions and hydrogen bonds. acs.org The positively charged amino group of GABA is predicted to form a cation-π interaction with an aromatic residue (e.g., tyrosine or phenylalanine) in the binding pocket, while the negatively charged carboxylate group forms salt bridges with positively charged residues like arginine or lysine. acs.org
GABA-B Receptors: These are G protein-coupled receptors (GPCRs) that function as obligate heterodimers. nih.gov The GABA binding site is located in the extracellular "Venus flytrap" domain of the GABA-B1 subunit. Computational docking models suggest that key residues, including serine, threonine, and glutamic acid, form a network of hydrogen bonds with both the amino and carboxylate groups of the GABA ligand. nih.gov The binding of the agonist induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. nih.gov
For Calcium bis(4-aminobutyrate), it is hypothesized that the 4-aminobutyrate anions would dock into these binding sites in a manner analogous to GABA, with the calcium ion remaining solvated in the extracellular medium.
| Receptor | Subunit Interface / Domain | Key Interacting Residues (Examples) | Type of Interaction | Source(s) |
| GABA-A | α / β Subunit Interface | Arginine, Glutamate (B1630785), Tyrosine, Serine | Salt bridges, Cation-π, Hydrogen bonds | acs.org |
| GABA-B | GABA-B1 "Venus Flytrap" Domain | Serine, Threonine, Tryptophan, Glutamic Acid | Hydrogen bonds, Electrostatic interactions | nih.gov |
Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels and are known targets for various therapeutic agents. nih.gov The calcium ion component of Calcium bis(4-aminobutyrate) suggests a potential for interaction with these channels.
Theoretical models of L-type calcium channels, a primary class of VGCCs, have identified the binding sites for several classes of antagonists. clockss.org These sites are typically located on the α1 subunit, which forms the channel pore. nih.gov The pore itself is lined with negatively charged residues (e.g., glutamate, aspartate) that form the channel's selectivity filter, which is responsible for attracting and conducting Ca²⁺ ions. nih.gov
Computational models predict that extracellular calcium ions can bind to allosteric sites on the channel surface or compete with permeating ions within the pore, thereby modulating channel gating and conductance. nih.govnih.gov Molecular dynamics simulations have been used to identify clusters of acidic residues on the extracellular loops of channels like ASICs (acid-sensing ion channels) that act as candidate Ca²⁺ binding sites. nih.gov It is plausible that the Ca²⁺ from Calcium bis(4-aminobutyrate) could interact with such sites on VGCCs or other channels, potentially influencing their activity. The 4-aminobutyrate anion could also theoretically interact with extracellular domains of the channel protein, although specific binding sites for this ligand on calcium channels have not been established.
| Channel Component | Location | Potential Interacting Moiety | Theoretical Interaction Mechanism | Source(s) |
| Pore / Selectivity Filter | α1 Subunit, between S5-S6 helices | Calcium Ion (Ca²⁺) | Electrostatic attraction to glutamate/aspartate residues, potential for pore block. | nih.govnih.gov |
| Extracellular Loops | Connecting transmembrane helices | Calcium Ion (Ca²⁺) | Allosteric modulation via binding to negatively charged pockets. | clockss.orgnih.gov |
| Transmembrane Helices (e.g., IVS6, IIIS6) | α1 Subunit | Small Molecule Ligands (for comparison) | Binding within hydrophobic pockets to allosterically inhibit channel function. | nih.govclockss.org |
Binding affinity refers to the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (Kd) or inhibition constant (Ki). Specificity describes the preferential binding of a ligand to a particular target over others. biorxiv.org
For the 4-aminobutyrate ligand, its affinity for GABA receptors would be expected to be in a range similar to that of GABA itself. The binding is driven by a combination of enthalpy (from the formation of favorable electrostatic and hydrogen bonds) and entropy (related to the displacement of water molecules from the binding site and ligand). nih.gov
The calcium ion's affinity for binding sites on proteins is highly dependent on the coordination environment. High-affinity calcium-binding proteins, such as calmodulin, often feature a specific structural motif known as the "EF hand," which creates a pocket of negatively charged oxygen-containing side chains (from aspartate and glutamate) that precisely coordinate the ion. nih.govbiorxiv.org The affinity of Ca²⁺ for extracellular sites on ion channels is generally lower, consistent with the high (millimolar) concentration of calcium in the extracellular space. nih.gov
Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to calculate the binding free energy, providing a theoretical estimate of binding affinity. These calculations would suggest that the specificity of Calcium bis(4-aminobutyrate) is likely driven by its two distinct components: the 4-aminobutyrate anion demonstrating specificity for GABA receptors and the calcium ion showing specificity for calcium-binding sites on various proteins, including ion channels.
| Ligand Moiety | Target Class | Typical Affinity Range (Illustrative) | Key Determinants of Affinity & Specificity | Source(s) |
| 4-Aminobutyrate | GABA Receptors | Micromolar (µM) range (e.g., GABA EC₅₀ ≈ 1-100 µM) | Precise fit into the binding pocket; formation of specific hydrogen bonds and electrostatic interactions. | acs.org |
| Calcium Ion (Ca²⁺) | High-Affinity Ca²⁺-Binding Proteins (e.g., Calmodulin) | Nanomolar (nM) to Micromolar (µM) range | Pre-organized coordination sites (e.g., EF-hand motifs) with multiple oxygen ligands. | nih.govbiorxiv.org |
| Calcium Ion (Ca²⁺) | Extracellular sites on Ion Channels | Micromolar (µM) to Millimolar (mM) range | Clusters of negatively charged surface residues; competition with other cations. | nih.govnih.gov |
Preclinical Mechanistic Investigations and Cellular Neurobiology
In Vitro Receptor Binding and Functional Assays on Isolated Systems
In vitro assays using isolated cells or membranes are crucial for determining the direct molecular targets of a compound and its immediate functional consequences on cellular activity.
Radioligand binding assays are a standard method to investigate the interaction of a compound with specific receptor sites. These studies quantify the affinity of a ligand for a receptor by measuring the binding of a radioactively labeled molecule.
Research has established that GABA interacts with two main classes of receptors: GABA-A, which are ionotropic ligand-gated chloride channels, and GABA-B, which are metabotropic G-protein coupled receptors. wikipedia.org The binding of GABA to these receptors can be modulated by various factors, including temperature and the presence of ions like calcium.
Studies on synaptic membranes from the rat brain have shown that calcium modulates the binding of GABA to both GABA-A and GABA-B recognition sites through different mechanisms. nih.gov At a physiological temperature of 37°C, Ca²⁺ significantly potentiates the binding of radiolabeled GABA to GABA-A sites with a high affinity and dramatically stimulates binding to GABA-B sites, albeit with a lower affinity. nih.gov The effect on GABA-A receptors appears to be dependent on the presence of calmodulin, a calcium-binding protein. nih.gov Specifically, when the concentration of free Ca²⁺ is at the micromolar level, a high-affinity GABA-A binding site emerges in addition to the pre-existing low-affinity state. nih.gov
Table 1: Influence of Calcium on GABA Receptor Binding
| Receptor Subtype | Effect of Calcium (Ca²⁺) | EC₅₀ for Ca²⁺ | Temperature Requirement | Calmodulin Dependence |
|---|---|---|---|---|
| GABA-A | Slight potentiation | ~0.1-1.0 µM | 37°C | Yes |
| GABA-B | Dramatic stimulation | ~10 µM | 37°C | No |
This table summarizes data on the modulatory role of calcium on GABA binding to its receptors in rat brain synaptic membranes. nih.gov
Electrophysiological techniques, particularly the patch-clamp method, provide direct measurement of ion channel activity and its modulation by neuroactive compounds. nih.gov This technique allows for the recording of ion currents across the cell membrane of a single neuron or a cultured cell, offering high-resolution insights into changes in membrane potential and neuronal excitability. nih.goveuropa.eu
Activation of GABA-A receptors by an agonist typically leads to the opening of an integrated chloride (Cl⁻) channel, causing an influx of chloride ions and hyperpolarization of the neuronal membrane, which is an inhibitory effect. youtube.comyoutube.com Patch-clamp recordings can precisely measure the amplitude and kinetics of these chloride currents.
GABA-B receptor activation, on the other hand, initiates a G-protein-mediated signaling cascade. nih.govwikipedia.org This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium (K⁺) and a slow, prolonged hyperpolarization. nih.govwikipedia.org Presynaptically, GABA-B activation often inhibits voltage-gated calcium channels (Caᵥ), which reduces calcium influx and subsequently decreases neurotransmitter release. nih.gov The patch-clamp technique is essential for studying these modulatory effects on both potassium and calcium currents. nih.goveuropa.eu
Calcium imaging is a widely used technique in neuroscience to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i), which is a critical signal for numerous cellular processes, including neurotransmitter release, gene expression, and enzyme activation. nih.gov The method employs fluorescent indicators that change their spectral properties upon binding to Ca²⁺. sigmaaldrich.com
These indicators, such as Fluo-4 or Oregon Green BAPTA-1, can be loaded into cultured neurons or astrocytes. nih.govspringernature.com When a neuron is stimulated, for example by the application of a neurotransmitter, the resulting influx of extracellular Ca²⁺ or release from internal stores leads to an increase in [Ca²⁺]i. This change is detected as an increase in fluorescence intensity, which can be captured using fluorescence microscopy. ionbiosciences.com
This technique is highly relevant for studying compounds that may influence Ca²⁺ signaling. For instance, investigating the effects of a compound on glutamate (B1630785) receptor activation would involve monitoring the subsequent rise in intracellular calcium. nih.govnih.gov Given that Calcium bis(4-aminobutyrate) contains calcium, understanding its influence on baseline and stimulated intracellular calcium dynamics would be a key area of investigation.
Modulation of Neurotransmitter Release and Synaptic Transmission in Preclinical Models
Beyond direct receptor interactions, it is crucial to understand how a compound affects the communication between neurons, specifically the release and action of neurotransmitters at the synapse.
Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter storage, release, and uptake. They serve as a valuable ex vivo model to study the mechanisms of neurotransmitter release. The release of GABA from synaptosomes can be triggered by depolarization, for instance, by increasing the extracellular potassium concentration.
Studies have shown that GABA release has two main components: a Ca²⁺-dependent component and a Ca²⁺-independent component. nih.gov The Ca²⁺-dependent release is believed to represent the physiological process of exocytosis, where the depolarization-induced opening of voltage-gated calcium channels leads to Ca²⁺ influx, triggering the fusion of GABA-containing synaptic vesicles with the presynaptic membrane. nih.govnih.gov In contrast, Ca²⁺-independent release is thought to occur through the reversal of the plasma membrane GABA transporter. nih.gov Research using guinea-pig cerebral cortical synaptosomes has demonstrated that a distinct, non-cytosolic pool of GABA can be released in a calcium-dependent manner upon depolarization. nih.gov
The GABAergic system is intricately linked with other neurotransmitter systems, most notably the glutamatergic system, which mediates most of the fast excitatory transmission in the brain. The balance between GABAergic inhibition and glutamatergic excitation is critical for normal brain function.
GABAergic neurons often synapse onto glutamatergic neurons, controlling their excitability and subsequent glutamate release. Therefore, a compound that enhances GABAergic inhibition could indirectly lead to a reduction in glutamate release. Conversely, glutamatergic activity can modulate GABAergic function. For example, activation of certain metabotropic glutamate receptors (mGluRs) can modulate calcium currents in neurons, which in turn can affect neurotransmitter release. nih.gov
Furthermore, intracellular calcium signaling is a key point of convergence for both GABAergic and glutamatergic pathways. nih.gov Glutamate receptor activation, particularly through NMDA receptors, leads to a significant influx of Ca²⁺. nih.gov This rise in intracellular Ca²⁺ can trigger a cascade of downstream events, influencing everything from synaptic plasticity to cell viability. Astrocytes also play a critical role in regulating glutamate transmission through uptake, metabolism, and release, processes that are themselves modulated by intracellular calcium signaling. researchgate.net Investigating a compound's effect on glutamate uptake or the metabolic pathways in both neurons and glial cells is therefore essential for a comprehensive understanding of its neurobiological profile.
Intracellular Signaling Pathway Modulation (Preclinical, in vitro or animal brain tissue)
No studies were identified that investigated the effects of Calcium bis(4-aminobutyrate) on the activity of protein kinases such as Calcium/calmodulin-dependent protein kinase (CaMK) or protein kinase C (PKC), or their associated phosphorylation cascades in neuronal tissues.
There is no available research on whether Calcium bis(4-aminobutyrate) exposure alters gene expression in neuronal cells. Methodologies such as Polymerase Chain Reaction (PCR) or Western blotting have not been reported in the literature in connection with this compound.
No information exists in the scientific literature regarding the interaction of Calcium bis(4-aminobutyrate) with calmodulin-dependent signaling pathways.
Animal Model Studies on Central Nervous System Mechanisms (Focus on fundamental biological action)
There are no published studies that have utilized in vivo microdialysis to monitor neurotransmitter levels in animal models following the administration of Calcium bis(4-aminobutyrate).
No electrophysiological data, such as local field potentials or single-unit activity recordings, are available to characterize the effects of Calcium bis(4-aminobutyrate) on the electrical activity of specific brain regions in animal models.
Pharmacokinetic and Pharmacodynamic Relationships in Animal Models (e.g., absorption, distribution, metabolism, excretion, and target engagement)
Detailed pharmacokinetic and pharmacodynamic data from preclinical animal models are essential for understanding the therapeutic potential and safety profile of a compound. This section would typically present in-depth findings on the absorption, distribution, metabolism, and excretion (ADME) of Calcium bis(4-aminobutyrate), as well as evidence of its engagement with biological targets.
However, a comprehensive search of publicly available scientific literature and databases did not yield specific preclinical data on the pharmacokinetic and pharmacodynamic properties of Calcium bis(4-aminobutyrate). Studies detailing its absorption rates, tissue distribution, metabolic pathways, excretion routes, and direct evidence of target engagement in animal models could not be located.
For context, preclinical ADME studies on related compounds or general principles of calcium and aminobutyrate absorption can provide a hypothetical framework. Typically, researchers would utilize animal models, such as rodents (rats, mice) and sometimes larger mammals, to investigate these parameters.
Absorption: Studies would assess the bioavailability of Calcium bis(4-aminobutyrate) after oral administration. This involves measuring the concentration of the compound and its metabolites in the bloodstream over time to determine the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the total drug exposure over time (AUC). The intestinal absorption mechanisms, whether active, passive, or carrier-mediated, would also be investigated.
Distribution: Research in this area would focus on where the compound distributes within the body after absorption. This is often studied using radiolabeled compounds to track their presence in various tissues and organs, including the brain, to determine if it crosses the blood-brain barrier. Key parameters include the volume of distribution (Vd), which indicates the extent of tissue uptake.
Metabolism: This aspect of preclinical investigation identifies the metabolic fate of Calcium bis(4-aminobutyrate). It would determine whether the compound is metabolized, and if so, identify the major metabolites and the enzymatic pathways involved (e.g., cytochrome P450 enzymes).
Excretion: These studies determine how the compound and its metabolites are eliminated from the body. The primary routes of excretion (e.g., urine, feces) would be identified, and the elimination half-life (t1/2) and clearance rate (CL) would be calculated.
Target Engagement: Pharmacodynamic studies would aim to confirm that Calcium bis(4-aminobutyrate) interacts with its intended molecular target(s) in a living organism. This could involve techniques like receptor occupancy assays or measuring downstream biomarkers that are modulated by the compound's activity.
Without specific data for Calcium bis(4-aminobutyrate), the following tables are representative examples of how such data would be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of Calcium bis(4-aminobutyrate) in Rats Following Oral Administration
| Parameter | Value | Unit |
|---|---|---|
| Bioavailability (F) | Data not available | % |
| Peak Plasma Concentration (Cmax) | Data not available | µg/mL |
| Time to Peak Concentration (Tmax) | Data not available | h |
| Area Under the Curve (AUC) | Data not available | µg·h/mL |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Elimination Half-life (t1/2) | Data not available | h |
Table 2: Hypothetical Tissue Distribution of Calcium bis(4-aminobutyrate) in Rats (% of Administered Dose)
| Tissue | Concentration (µg/g) |
|---|---|
| Brain | Data not available |
| Liver | Data not available |
| Kidney | Data not available |
| Muscle | Data not available |
It is crucial to reiterate that the information and data tables above are illustrative and not based on actual experimental results for Calcium bis(4-aminobutyrate), as such data was not found in the available resources. Further preclinical research is required to elucidate the pharmacokinetic and pharmacodynamic profile of this specific compound.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Compound Detection and Quantification in Biological Matrices (Preclinical Animal Samples Only)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantitative analysis of 4-aminobutyrate in preclinical samples. These techniques offer high selectivity and sensitivity, allowing for the accurate measurement of the analyte even at low concentrations in complex biological fluids and tissues.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the quantification of 4-aminobutyrate in preclinical animal samples such as plasma, cerebrospinal fluid (CSF), and brain homogenates. researchgate.netnih.govorscience.ru This method offers excellent sensitivity and specificity, enabling the detection of endogenous and exogenously administered 4-aminobutyrate originating from Calcium bis(4-aminobutyrate).
The general workflow involves sample preparation, typically protein precipitation, followed by chromatographic separation and mass spectrometric detection. wur.nl To enhance retention on reversed-phase columns and improve ionization efficiency, derivatization of the polar 4-aminobutyrate molecule is often employed. orscience.ru Common derivatizing agents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) orscience.ru and o-phthaldialdehyde (OPA).
Stable isotope-labeled internal standards, such as deuterium-labeled GABA, are utilized to ensure high accuracy and precision of the measurement. researchgate.netnih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance the speed and resolution of the analysis. nih.gov
Table 1: Example Parameters for HPLC-MS/MS Quantification of 4-aminobutyrate
| Parameter | Typical Value/Condition |
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like formic acid |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterium-labeled 4-aminobutyrate |
Gas Chromatography-Mass Spectrometry (GC-MS) serves as another robust technique for the metabolite profiling of 4-aminobutyrate in preclinical animal studies. This method is particularly useful for comprehensive metabolic analyses to understand the broader physiological impact of Calcium bis(4-aminobutyrate) administration.
Prior to GC analysis, 4-aminobutyrate and other metabolites in the sample must be derivatized to increase their volatility. A rapid online hot GC inlet gas phase sample derivatization has been developed for the quantitation of 4-aminobutyrate and its precursor, L-glutamic acid. nih.gov This approach, combined with fast GC low thermal mass technology, allows for rapid and selective analysis. nih.gov
GC-MS-based metabolomic studies have successfully identified and quantified changes in 4-aminobutyrate levels in serum samples from animal models of disease, highlighting the utility of this technique in preclinical research. osti.govnih.gov
Table 2: Key Features of GC-MS for 4-aminobutyrate Metabolite Profiling
| Feature | Description |
| Derivatization | Essential to increase analyte volatility. |
| Selectivity | High, especially with tandem MS (GC-MS/MS). nih.gov |
| Application | Metabolomic studies to assess broad metabolic changes. osti.govnih.govscience.gov |
| Sample Types | Serum, brain tissue homogenates. nih.govosti.gov |
Ion Chromatography (IC) presents a viable alternative for the analysis of 4-aminobutyrate, particularly when dealing with complex matrices where selective separation of ions is required. While less common than HPLC-MS/MS for this specific application, IC can effectively separate 4-aminobutyrate from other charged species in a sample. An IC method has been established for measuring orthophosphate ions with high reproducibility, demonstrating its potential for the analysis of other ionic compounds. nih.gov A fully automated system for 4-aminobutyrate determination using ion-exchange chromatography has also been described, capable of processing a significant number of samples per day. iss.it
Electrochemical Methods for In Situ Monitoring in Research Settings
Electrochemical biosensors offer the advantage of real-time, in-situ monitoring of 4-aminobutyrate levels in the brains of preclinical animal models. nih.govpaperhost.org This is particularly valuable for neuropharmacological studies investigating the immediate effects of Calcium bis(4-aminobutyrate) on neurotransmitter dynamics.
These sensors typically employ enzymes, such as GABASE and glutamate (B1630785) oxidase, immobilized on an electrode surface. nih.govmdpi.com The enzymatic reactions produce an electroactive species, like hydrogen peroxide, which is then detected amperometrically. nih.gov The resulting current is proportional to the concentration of 4-aminobutyrate.
Recent advancements have focused on improving the sensitivity and selectivity of these biosensors through the use of nanomaterials like platinum black to increase the electrode's active surface area. nih.govpaperhost.org Multifunctional probes have also been developed to simultaneously detect 4-aminobutyrate and glutamate, providing a more comprehensive picture of the excitatory-inhibitory balance in the brain. nih.govmdpi.com
Spectrophotometric and Fluorimetric Assay Development for Research Samples
Spectrophotometric and fluorimetric assays provide simpler and more accessible methods for the quantification of 4-aminobutyrate in research samples, although they may lack the high specificity of mass spectrometric techniques.
Spectrophotometric assays are often based on a colorimetric reaction. For instance, the reaction of 4-aminobutyrate with phenol (B47542) and sodium hypochlorite (B82951) produces a colored product that can be measured at a specific wavelength. researchgate.netelabscience.comassaygenie.com These assays are generally straightforward and can be performed using a standard microplate reader.
Fluorimetric assays offer higher sensitivity compared to spectrophotometric methods. researchgate.net These assays often involve the derivatization of 4-aminobutyrate with a fluorescent tag, such as o-phthaldialdehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA), followed by fluorescence detection. nih.govfao.org Fluorimetric assay kits are commercially available for the quantification of 4-aminobutyrate in various biological samples. elabscience.com
Table 3: Comparison of Spectrophotometric and Fluorimetric Assays for 4-aminobutyrate
| Feature | Spectrophotometric Assay | Fluorimetric Assay |
| Principle | Colorimetric reaction | Derivatization with a fluorescent tag |
| Sensitivity | Moderate | High |
| Instrumentation | Spectrophotometer/Microplate reader | Fluorometer/Fluorescence microplate reader |
| Example Reagents | Phenol, Sodium Hypochlorite | o-phthaldialdehyde (OPA), Naphthalene-2,3-dicarboxaldehyde (NDA) |
Bioanalytical Method Validation for Preclinical Research Use
The validation of bioanalytical methods is a critical requirement to ensure the reliability and reproducibility of data generated in preclinical studies of Calcium bis(4-aminobutyrate). nih.goveuropa.eu A full validation should be performed for any new analytical method. europa.eu This process involves assessing several key parameters to demonstrate that the method is fit for its intended purpose.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. wur.nl
Recovery: The extraction efficiency of the analytical method.
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. wur.nl
Regulatory bodies provide guidelines that outline the specific requirements for bioanalytical method validation. europa.eu
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Derivatization for Enhanced Research Probes
The development of novel synthetic methodologies is crucial for producing Calcium bis(4-aminobutyrate) derivatives that can serve as sophisticated research probes. Future efforts in this area are likely to concentrate on several key strategies:
Asymmetric Synthesis: The development of stereoselective synthetic routes will be instrumental in producing enantiomerically pure derivatives. This is critical for dissecting the specific interactions of different stereoisomers with biological targets.
Fluorophore Conjugation: The synthesis of fluorescently tagged Calcium bis(4-aminobutyrate) analogues will enable the visualization of its distribution and localization within cells and tissues. Derivatization agents such as o-phthalaldehyde (B127526) (OPA) can be used to create fluorescent isoindole derivatives, allowing for sensitive detection in techniques like high-performance liquid chromatography (HPLC). nih.govchula.ac.th
Photoaffinity Labeling: The creation of derivatives containing photoactivatable groups will allow for the permanent labeling of binding partners upon photoirradiation. This technique is invaluable for identifying and characterizing the specific proteins and receptors that interact with Calcium bis(4-aminobutyrate).
Bifunctional Chelators: Incorporating bifunctional chelators into the structure of Calcium bis(4-aminobutyrate) would allow for the complexation of radiometals for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), providing a non-invasive way to study its in vivo pharmacokinetics.
| Research Probe Type | Synthetic Strategy | Potential Application |
| Fluorescent Probes | Conjugation with fluorophores (e.g., OPA) | Visualization of subcellular localization and transport |
| Photoaffinity Probes | Incorporation of photoactivatable moieties | Identification of direct binding partners (receptors, enzymes) |
| Radiolabeled Probes | Introduction of radioisotopes (e.g., ¹⁴C, ³H) | Quantitative analysis of biodistribution and metabolism |
| Biotinylated Probes | Attachment of biotin (B1667282) for affinity purification | Isolation and identification of interacting protein complexes |
Advanced Biophysical Characterization of Calcium bis(4-aminobutyrate) Interactions with Biomolecules
A thorough understanding of the interactions between Calcium bis(4-aminobutyrate) and its biological targets is fundamental to elucidating its mechanism of action. Advanced biophysical techniques will be pivotal in this endeavor:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level insights into the binding interface between Calcium bis(4-aminobutyrate) and its target proteins. frontiersin.org Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues involved in the interaction. frontiersin.org
Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to study the stoichiometry and dynamics of non-covalent complexes between Calcium bis(4-aminobutyrate) and biomolecules. nih.govresearchgate.netnih.govresearchgate.net Tandem MS can also be used to sequence peptides that are in close proximity to the binding site. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): SPR is a powerful tool for quantifying the kinetics (association and dissociation rates) and affinity of the interaction between Calcium bis(4-aminobutyrate) and its binding partners in real-time.
Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, including enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction.
| Biophysical Technique | Information Gained |
| NMR Spectroscopy | Atomic-level structural details of the binding site |
| Mass Spectrometry | Stoichiometry and dynamics of interaction |
| Surface Plasmon Resonance | Binding kinetics and affinity |
| Isothermal Titration Calorimetry | Thermodynamic parameters of binding |
Integration with Systems Biology Approaches in Preclinical Models for Comprehensive Mechanistic Understanding
To comprehend the multifaceted effects of Calcium bis(4-aminobutyrate) on cellular and organismal physiology, a systems-level understanding is essential. Integrating experimental data with computational modeling will be key to unraveling its complex biological roles:
Metabolomics and Proteomics: Comprehensive analysis of the metabolome and proteome of cells or preclinical models treated with Calcium bis(4-aminobutyrate) can reveal global changes in cellular pathways and networks.
Computational Modeling: The development of mathematical models of GABAergic pathways and other relevant signaling networks will allow for the simulation of the effects of Calcium bis(4-aminobutyrate) and the generation of testable hypotheses. nih.govnih.govwikipedia.orgmdpi.com
Network Analysis: Analyzing the interaction networks of proteins and metabolites affected by Calcium bis(4-aminobutyrate) can identify key nodes and pathways that are critical for its biological activity.
Development of Advanced In Vitro Models (e.g., organoids, microfluidic systems) for Mechanistic Studies
Advanced in vitro models that more accurately recapitulate the complexity of native tissues are crucial for detailed mechanistic studies of Calcium bis(4-aminobutyrate).
Brain Organoids: Three-dimensional brain organoids derived from human induced pluripotent stem cells (iPSCs) offer a powerful platform to study the effects of Calcium bis(4-aminobutyrate) on neuronal development, synaptogenesis, and network activity in a human-relevant context. bohrium.comnih.govanimalmethodsbias.orgbiorxiv.orgnih.govnih.govyoutube.com These organoids can contain diverse neuronal and glial cell types, including GABAergic interneurons, and exhibit complex electrical activity. nih.govnih.govyoutube.comnih.gov
Microfluidic Systems: Microfluidic devices allow for the precise control of the cellular microenvironment and the creation of compartmentalized neuronal cultures. nih.govcytofluidix.comacs.orgmdpi.comxonamicrofluidics.com These "neuron-on-a-chip" platforms can be used to study axonal transport, synaptic function, and the effects of Calcium bis(4-aminobutyrate) on specific neuronal populations with high spatial and temporal resolution. nih.govacs.orgmdpi.com
| In Vitro Model | Advantages | Potential Applications for Calcium bis(4-aminobutyrate) Research |
| Brain Organoids | Recapitulate aspects of human brain development and cellular diversity. nih.govnih.gov | Studying effects on neurogenesis, neuronal migration, and network formation. nih.gov |
| Microfluidic Systems | Precise control of the cellular microenvironment and compartmentalization of neurons. nih.govmdpi.com | Investigating effects on synaptic transmission and axonal guidance. nih.gov |
Comparative Studies with Other Metal Salts of GABA and Related Analogues on a Mechanistic Level
To understand the specific role of the calcium ion in the activity of Calcium bis(4-aminobutyrate), comparative studies with other metal salts of GABA and related analogues are essential.
Varying the Cation: Synthesizing and testing other divalent metal salts of 4-aminobutyrate (e.g., magnesium, zinc, manganese) will help to determine the influence of the cation on receptor binding, channel modulation, and cellular uptake. nih.govnih.gov
Modifying the GABA Moiety: Comparing the activity of Calcium bis(4-aminobutyrate) with that of calcium salts of other GABA analogues (e.g., 3-aminopropanesulfonic acid, 5-aminovaleric acid) will provide insights into the structural requirements for its biological effects.
Receptor Binding Assays: Performing competitive binding assays with radiolabeled ligands for various GABA receptors will allow for a quantitative comparison of the binding affinities of different metal-GABA complexes.
Electrophysiological Recordings: Using patch-clamp electrophysiology to measure the effects of different metal-GABA complexes on the activity of GABA-gated ion channels will reveal differences in their modulatory properties.
| Compound | Rationale for Comparison | Key Parameters to Measure |
| Magnesium bis(4-aminobutyrate) | To investigate the effect of a different divalent cation on activity. nih.gov | Receptor binding affinity, ion channel modulation. |
| Zinc bis(4-aminobutyrate) | To explore the impact of a transition metal on GABAergic signaling. nih.gov | Cellular uptake, enzyme inhibition. |
| Calcium bis(3-aminopropanesulfonate) | To understand the role of the carboxylate group in the GABA moiety. | Receptor subtype selectivity. |
By pursuing these future research directions, a more comprehensive understanding of the chemical biology and therapeutic potential of Calcium bis(4-aminobutyrate) can be achieved, potentially leading to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Calcium bis(4-aminobutyrate) to ensure high purity and yield?
- Methodological Answer : The compound can be synthesized via neutralization of 4-aminobutyric acid with calcium hydroxide under controlled pH (7–9) and temperature (40–60°C). Purity is assessed using elemental analysis (C, H, N, Ca) and FT-IR to confirm ligand coordination. Deuterated analogs (e.g., 4-Aminobutyric-4,4-d2 acid in ) suggest isotopic labeling for tracking stability . Purification may involve recrystallization or column chromatography, with yield optimization via reaction time and stoichiometric ratios (e.g., 2:1 molar ratio of ligand to Ca²⁺).
Q. Which analytical techniques are most reliable for characterizing Calcium bis(4-aminobutyrate)?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography for solid-state structure; ¹H/¹³C NMR in D₂O to verify ligand integrity.
- Quantitative Analysis : Ion chromatography for calcium content; UV-Vis spectroscopy for ligand concentration (λ~210 nm).
- Purity Assessment : Disc electrophoresis ( ) or HPLC to detect anionic impurities, leveraging principles from protein-dye binding methods ( ) for trace quantification .
Q. How can researchers standardize protocols for solubility and stability testing of Calcium bis(4-aminobutyrate)?
- Methodological Answer :
- Solubility : Conduct phase-solubility studies in buffered solutions (pH 3–10) at 25°C and 37°C, using gravimetric analysis after filtration.
- Stability : Accelerated stability testing under varying humidity (40–80% RH) and temperature (4–40°C) with periodic sampling. Monitor degradation via HPLC (C18 column, 0.1% TFA mobile phase). Reference storage guidelines for similar calcium salts () to avoid hydrolysis .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., neuroprotective vs. cytotoxic effects) be systematically resolved?
- Methodological Answer :
- Experimental Design : Use dose-response studies (0.1–10 mM) in neuronal cell lines, controlling for calcium influx (Fluo-4 AM dye) and oxidative stress markers (ROS assays).
- Data Analysis : Apply multivariate statistics (ANOVA with post-hoc tests) to distinguish direct ligand effects from calcium-mediated pathways. Reference Standards for Reporting Qualitative Research () to ensure rigor in interpreting contradictory outcomes .
- Example Table :
| Concentration (mM) | Cell Viability (%) | ROS Level (RFU) | Calcium Influx (ΔF/F₀) |
|---|---|---|---|
| 0.1 | 98 ± 2 | 120 ± 10 | 0.05 ± 0.01 |
| 1.0 | 85 ± 5 | 250 ± 20 | 0.30 ± 0.05 |
| 10.0 | 45 ± 8 | 500 ± 50 | 1.20 ± 0.10 |
Q. What computational approaches predict the coordination geometry of Calcium bis(4-aminobutyrate) in aqueous systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydration shells using AMBER or GROMACS with TIP3P water models. Compare Ca²⁺-ligand bond distances (2.3–2.5 Å) to crystallographic data.
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to evaluate ligand field stabilization. Reference polymer coordination in for analogous calcium complexes .
Q. How do pH and ionic strength affect the compound’s stability in physiological buffers?
- Methodological Answer :
- Experimental Workflow : Prepare Tris-HCl, PBS, and HEPES buffers (pH 6–8, ionic strength 0.1–0.3 M). Incubate samples at 37°C for 24–72 hrs.
- Analysis : Quantify intact compound via LC-MS and monitor degradation products (e.g., free 4-aminobutyric acid). Use Bradford-like assays ( ) for protein-free systems to avoid interference .
Methodological Guidelines
- Data Contradiction Analysis : Follow ’s framework to categorize unknowns (e.g., "Does degradation occur via hydrolysis or oxidation?") and design targeted experiments (e.g., antioxidant additives vs. anhydrous conditions) .
- Ethical Reporting : Align with ’s standards for transparency in methodology and limitations (e.g., batch variability in synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
